Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate

Description

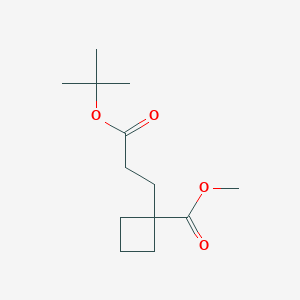

Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate is a cyclobutane-derived ester compound featuring a methyl ester group and a tert-butoxy ketone side chain. Its molecular structure combines a strained cyclobutane ring with two distinct ester functionalities, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The tert-butoxy group enhances steric protection for sensitive reactions, while the methyl ester provides reactivity for further transformations such as hydrolysis or transesterification.

Properties

Molecular Formula |

C13H22O4 |

|---|---|

Molecular Weight |

242.31 g/mol |

IUPAC Name |

methyl 1-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]cyclobutane-1-carboxylate |

InChI |

InChI=1S/C13H22O4/c1-12(2,3)17-10(14)6-9-13(7-5-8-13)11(15)16-4/h5-9H2,1-4H3 |

InChI Key |

JRKXJMLTIVGJMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1(CCC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of Methyl Cyclobutane-1-carboxylate Intermediate

The starting point is often methyl cyclobutane-1-carboxylate or its halogenated derivatives such as methyl 3-chlorocyclobutanecarboxylate. For example, methyl 3-chlorocyclobutanecarboxylate can be synthesized via chlorination of methyl cyclobutane-1-carboxylate under controlled conditions:

- Reagents: Methanesulfonic acid as catalyst, chlorinating agents.

- Solvent: Anhydrous ether or dichloromethane.

- Temperature: Ambient to slightly elevated (~25–70 °C).

- Yield: High yields reported (~94%) with good diastereoselectivity (1:1 diastereomeric ratio).

This intermediate serves as a versatile electrophile for subsequent nucleophilic substitution.

Introduction of the 3-(tert-butoxy)-3-oxopropyl Side Chain

The key functionalization involves the attachment of the 3-(tert-butoxy)-3-oxopropyl group, which contains a tert-butoxy protecting group on a keto moiety. This step is commonly achieved via nucleophilic substitution or alkylation reactions using tert-butyl-protected ketoalkyl reagents:

- Reagents: tert-Butyl 3-bromopropionate or equivalent tert-butoxycarbonyl-protected ketoalkyl halides.

- Bases: Triethylamine or other non-nucleophilic bases to deprotonate nucleophiles.

- Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane.

- Conditions: Controlled temperatures (0–25 °C) to prevent side reactions.

- Mechanism: Nucleophilic attack on the halogenated cyclobutane intermediate to form the substituted product.

The tert-butoxy group acts as a protecting group for the keto function, preventing unwanted side reactions during synthesis and allowing for selective deprotection later if needed.

Protection and Deprotection Strategies

The tert-butoxy group is a common protecting group for keto or carboxyl functionalities, introduced to enhance stability and synthetic versatility. Protection is typically achieved by reaction with tert-butanol derivatives under acidic conditions, while deprotection involves acidic or Lewis acid-mediated cleavage:

- Protection: Reaction with tert-butyl chloroformate or tert-butanol in the presence of acid catalysts.

- Deprotection: Treatment with trifluoroacetic acid or other mild acids under controlled conditions.

This approach ensures the keto group remains intact during subsequent synthetic steps.

Purification and Characterization

After synthesis, purification is generally performed by column chromatography using silica gel and appropriate eluents (e.g., ethyl acetate/hexane mixtures). Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to verify functional groups.

- Melting point determination and purity analysis by HPLC or GC when applicable.

Data Table Summarizing Typical Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of methyl cyclobutane-1-carboxylate | Methanesulfonic acid, chlorinating agent | Diethyl ether | 25–70 | 94 | 1:1 diastereomeric ratio |

| Alkylation with tert-butyl ketoalkyl halide | tert-Butyl 3-bromopropionate, triethylamine base | THF or DCM | 0–25 | 70–85 | Controlled addition to avoid side reactions |

| Protection of keto group | tert-Butyl chloroformate, acid catalyst | DCM or similar | Ambient | >90 | Protects keto group |

| Deprotection (if needed) | Trifluoroacetic acid | DCM | Ambient | Variable | Mild acid conditions |

Research Findings and Optimization Insights

- The choice of base and solvent critically affects the alkylation step's efficiency and selectivity. Triethylamine in anhydrous THF is preferred to minimize side reactions.

- Maintaining anhydrous conditions and inert atmosphere (e.g., nitrogen) improves yields by preventing hydrolysis of sensitive intermediates.

- Temperature control is essential during nucleophilic substitution to avoid elimination or rearrangement side reactions.

- Use of continuous flow reactors has been explored industrially to enhance reproducibility and scalability, offering better temperature and mixing control.

- Spectral data confirm the integrity of the cyclobutane ring and the presence of tert-butoxy and keto functionalities, with characteristic NMR shifts and mass spectral peaks consistent with the target compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or tert-butoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like triethylamine. Reaction conditions typically involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule. The cyclobutane ring provides rigidity and stability, which can influence the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate can be better understood through comparisons with analogous cyclobutane carboxylates and tert-butoxy-containing esters. Below is a detailed analysis:

Structural Analogues

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Key Differences |

|---|---|---|---|---|

| This compound | Not publicly listed | C₁₃H₂₀O₅ | Cyclobutane, methyl ester, tert-butoxy ketone | Reference compound for comparison |

| Ethyl cyclobutane-1-carboxylate | 5449-05-4 | C₇H₁₂O₂ | Cyclobutane, ethyl ester | Lacks tert-butoxy group; simpler side chain |

| tert-Butyl 3-oxopentanoate | 138543-42-7 | C₉H₁₆O₃ | Linear chain, tert-butoxy ketone | Lacks cyclobutane ring; linear structure |

| Methyl 1-(2-ethoxy-2-oxoethyl)cyclobutane-1-carboxylate | 180039-95-4 | C₁₁H₁₈O₅ | Cyclobutane, ethoxy ester | Ethoxy group instead of tert-butoxy |

Reactivity and Stability

- Steric Effects : The tert-butoxy group in the target compound provides superior steric shielding compared to ethoxy or methoxy analogues (e.g., Methyl 1-(2-ethoxy-2-oxoethyl)cyclobutane-1-carboxylate), reducing susceptibility to nucleophilic attacks .

- Hydrolytic Stability: The methyl ester group hydrolyzes faster under basic conditions than tert-butyl esters, but the cyclobutane ring’s strain may accelerate ring-opening side reactions compared to linear tert-butyl ketones (e.g., tert-Butyl 3-oxopentanoate) .

Physicochemical Properties

| Property | Target Compound | Ethyl cyclobutane-1-carboxylate | tert-Butyl 3-oxopentanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 272.29 | 128.17 | 172.22 |

| Boiling Point (°C) | Estimated >250 (decomposes) | 182–184 | 215–217 |

| Solubility in Water | Low (ester dominance) | Moderate | Very low |

Limitations of Provided Evidence

The SDS focuses on a linear alcohol with methoxy and methyl groups, which lacks the cyclobutane core, ester functionalities, and tert-butoxy ketone chain critical to this analysis .

Biological Activity

Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H22O4

- Molecular Weight : 230.31 g/mol

- CAS Number : 145874675

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutane derivatives with tert-butoxycarbonyl (Boc) protected amines. The synthesis can be optimized for yield and purity through the use of various catalysts and controlled conditions.

Biological Activity

This compound has been evaluated for several biological activities, primarily focusing on its potential as an insecticide and therapeutic agent.

Insecticidal Activity

Recent studies have highlighted the compound's effectiveness against Aedes aegypti larvae, a vector for several arboviruses. The compound demonstrated significant larvicidal activity with an LC50 value indicating effective potency compared to standard insecticides.

| Compound | LC50 (μM) | LC90 (μM) | Control (Temephos) |

|---|---|---|---|

| This compound | 28.9 ± 5.6 | 162.7 ± 26.2 | <10.94 |

This data suggests that while the compound shows promise, further optimization and testing are required to enhance its efficacy and reduce toxicity in non-target organisms.

The biological activity of this compound is believed to involve interactions at the molecular level, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of target organisms.

- Receptor Binding : Potential interactions with specific receptors could modulate physiological responses in insects.

Case Study 1: Insecticidal Efficacy

In a laboratory setting, this compound was tested alongside established insecticides. The results indicated that while the compound had lower toxicity to human cells compared to traditional insecticides, it maintained effective larvicidal properties against Aedes aegypti larvae.

Case Study 2: Safety Profile Assessment

A safety assessment was conducted to evaluate the cytotoxic effects on mammalian cells. The compound exhibited no significant cytotoxicity at concentrations up to 5200 μM, suggesting a favorable safety profile for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.